Flutamide-d7 -

Flutamide-d7

Catalog Number: EVT-1657527
CAS Number:
Molecular Formula: C11H11F3N2O3
Molecular Weight: 283.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flutamide-d7 is a deuterated form of flutamide, a nonsteroidal antiandrogen. [, , ] Its primary application in scientific research is as an internal standard in mass spectrometry for the quantification of flutamide in biological samples. [] This is due to the similar chemical behavior of flutamide-d7 and flutamide, while being distinguishable during mass analysis. []

Flutamide

  • Compound Description: Flutamide is a non-steroidal antiandrogen drug used to treat prostate cancer. It acts as a competitive antagonist of the androgen receptor, blocking the binding of androgens like testosterone and dihydrotestosterone. Flutamide is known for its poor solubility, short half-life, and potential hepatotoxicity. [, , , , , , , , , , , ]
  • Relevance: Flutamide is the parent compound of Flutamide-d7, differing only in the isotopic substitution of seven hydrogen atoms with deuterium atoms in the Flutamide-d7 molecule. This isotopic substitution allows for tracing and studying the pharmacokinetics of flutamide without significantly altering its chemical behavior. []

2-Hydroxyflutamide

  • Compound Description: 2-Hydroxyflutamide is the primary and pharmacologically active metabolite of Flutamide. [, ] It also exhibits antiandrogenic activity by antagonizing the androgen receptor. Like Flutamide, 2-Hydroxyflutamide is implicated in hepatotoxicity, potentially through mitochondrial dysfunction. [, ]
  • Relevance: 2-Hydroxyflutamide is a structurally related compound to Flutamide-d7, sharing a core chemical structure. While Flutamide-d7 is deuterated to track Flutamide metabolism, a similar deuterated analog of 2-Hydroxyflutamide, referred to as "its main metabolite-d6", was also synthesized for parallel pharmacokinetic studies. [] This implies a close structural and metabolic relationship between the two compounds.

Bicalutamide

  • Compound Description: Bicalutamide is another non-steroidal antiandrogen drug used in prostate cancer treatment. It also functions as an androgen receptor antagonist, competing with androgens for binding sites. Unlike Flutamide, Bicalutamide has a lower reported incidence of hepatotoxicity. [, , ]
  • Relevance: Although not directly derived from Flutamide, Bicalutamide is structurally related to both Flutamide and Flutamide-d7. They share a common pharmacophore responsible for their antiandrogenic activity. The comparison of Bicalutamide's lower hepatotoxicity to that of Flutamide and 2-Hydroxyflutamide, particularly in studies investigating mitochondrial toxicity, highlights the structural nuances that might influence the safety profiles of these compounds. []

Vinclozolin

  • Compound Description: Vinclozolin is a fungicide known for its antiandrogenic effects. It disrupts endocrine function by acting as an androgen receptor antagonist, affecting reproductive development in exposed organisms. []
  • Relevance: Vinclozolin, though structurally different from Flutamide-d7, belongs to the same pharmacological class of antiandrogens. This shared biological activity makes Vinclozolin relevant to the study of Flutamide-d7, especially when exploring the mechanisms of antiandrogenic action and potential endocrine-disrupting effects. Research on Vinclozolin contributes to the broader understanding of antiandrogen pharmacology and potential impacts on reproductive health, which can be extrapolated to compounds like Flutamide-d7. []
Overview

Flutamide-d7 is a deuterated derivative of flutamide, a non-steroidal antiandrogen primarily used in the treatment of prostate cancer. The addition of deuterium atoms enhances its pharmacokinetic properties and stability, making it a valuable compound in both clinical and research settings. Flutamide itself works by blocking androgen receptors, which are involved in the growth of prostate cancer cells.

Source

Flutamide was originally developed in the 1970s and has been widely studied for its efficacy in androgen blockade. The deuterated version, flutamide-d7, is synthesized to improve metabolic stability and reduce side effects associated with the parent compound. Research involving flutamide-d7 has been conducted to explore its pharmacological properties and potential therapeutic applications.

Classification

Flutamide-d7 belongs to the class of compounds known as antiandrogens. It specifically inhibits the action of androgens at the receptor level, thereby interfering with androgen-dependent processes. This classification is crucial for understanding its mechanism of action and therapeutic uses.

Synthesis Analysis

Methods

The synthesis of flutamide-d7 involves several chemical reactions that incorporate deuterium into the flutamide structure. One common method is through the use of deuterated solvents or reagents during the reaction process, which allows for selective incorporation of deuterium at specific positions on the molecule.

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available flutamide.
  2. Deuteration Process: Deuterated solvents such as deuterated dimethyl sulfoxide or deuterated water can be used to facilitate the incorporation of deuterium into the structure.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate flutamide-d7 from unreacted starting materials and byproducts.
Molecular Structure Analysis

Structure

Flutamide-d7 retains the core structure of flutamide but includes seven deuterium atoms replacing hydrogen atoms in specific positions. This modification affects its physical and chemical properties without altering its fundamental mechanism of action.

Data

  • Molecular Formula: C11H10D7N3O3S
  • Molecular Weight: Approximately 263.4 g/mol
  • Structural Features: The compound features an aromatic ring, an amine group, and a sulfonyl moiety, similar to flutamide.
Chemical Reactions Analysis

Reactions

Flutamide-d7 can undergo various chemical reactions typical for antiandrogens, including:

  1. Receptor Binding: It competes with natural androgens for binding to androgen receptors.
  2. Metabolism: The presence of deuterium may alter metabolic pathways compared to non-deuterated flutamide, potentially leading to different metabolite profiles.

Technical Details

Studies have shown that deuterated compounds can exhibit altered kinetics due to the kinetic isotope effect, which may enhance their therapeutic efficacy by prolonging their half-life in biological systems.

Mechanism of Action

Process

Flutamide-d7 functions by binding to androgen receptors in target tissues, preventing androgens like testosterone from exerting their effects on prostate cancer cells. This blockade leads to reduced cell proliferation and tumor growth.

Data

Research indicates that flutamide-d7 maintains a similar binding affinity to androgen receptors as its non-deuterated counterpart while potentially offering improved pharmacokinetic properties due to its modified structure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.

Chemical Properties

  • Stability: The incorporation of deuterium enhances stability against metabolic degradation.
  • Melting Point: The melting point may be slightly higher than that of non-deuterated flutamide due to increased molecular weight.

Relevant studies have shown that these modifications can lead to improved bioavailability and reduced toxicity in clinical applications.

Applications

Flutamide-d7 has several scientific uses:

  1. Cancer Research: It is used in studies investigating androgen receptor signaling pathways and their role in prostate cancer progression.
  2. Pharmacokinetic Studies: Due to its unique properties, it serves as a valuable tool for understanding drug metabolism and disposition.
  3. Therapeutic Development: Researchers explore its potential for developing new antiandrogen therapies with improved efficacy and safety profiles.
Isotopic Labeling Rationale & Methodological Frameworks

Deuterium Incorporation Strategies in Antiandrogen Analog Synthesis

The strategic replacement of hydrogen atoms with deuterium at specific molecular positions in antiandrogen compounds represents a sophisticated approach to modifying pharmacokinetic properties while preserving pharmacological activity. Flutamide-d7 (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-d7) incorporates seven deuterium atoms at metabolically vulnerable sites: the methyl group (CD₃) and α-position of the propanamide chain. This deliberate deuteration pattern targets known metabolic soft spots where oxidative N-dealkylation and hydroxylation pathways typically degrade the parent compound [4]. The synthetic route employs isotope-enriched building blocks (e.g., (CD₃)₂CDCOOH) coupled with conventional amidation chemistry, maintaining the core pharmacophore essential for androgen receptor (AR) binding while altering metabolic susceptibility [10].

Deuterium's kinetic isotope effect (KIE) manifests when carbon-deuterium bonds undergo enzymatic cleavage, with theoretical deceleration rates of 6-10-fold compared to carbon-hydrogen bonds due to higher bond dissociation energy. This effect is particularly advantageous in prostate cancer research where flutamide's clinical utility is limited by extensive first-pass metabolism. The deuterated analog demonstrates enhanced metabolic stability in hepatic microsomal assays without compromising AR binding affinity, making it invaluable for tracing drug distribution and metabolism pathways [5] [9]. Molecular modeling confirms that deuterium substitution at the α-carbon and methyl groups induces negligible steric alterations to the molecular conformation, preserving the spatial orientation critical for AR antagonism [4].

Table 1: Strategic Deuterium Incorporation in Flutamide-d7

Molecular PositionDeuteration SitesTargeted Metabolic PathwayTheoretical KIE
Methyl Group (C16)CD₃N-Dealkylation6.8-9.5
α-Carbon (C2)CD₂Hydroxylation7.2-10.1
β-Carbon (C3)CD₂Secondary Oxidation<2.0 (Minimal)

Stable Isotope-Labeled Internal Standards in Pharmacokinetic Quantification

Flutamide-d7 serves as an exemplary stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its near-identical chemical behavior and distinct mass spectral signature (283.25 m/z vs. 276.22 m/z for unlabeled flutamide). This mass difference of +7 Da ensures chromatographic co-elution without signal interference, enabling precise quantification of flutamide and its active metabolite hydroxyflutamide in complex biological matrices like plasma, serum, and tissue homogenates [8] [10]. The implementation of SIL-IS methodology corrects for matrix effects, ionization suppression, and extraction efficiency variability—critical factors in achieving sub-ng/mL detection limits required for pharmacokinetic studies [4].

The production of high-purity Flutamide-d7 (≥98% isotopic enrichment) follows stringent protocols to minimize unlabeled species contamination. As emphasized in pharmaceutical analytics: "The presence of unlabeled molecule should be undetectable or at least at a level that will not cause interference" [10]. This purity is achieved through multi-step deuterium exchange and chiral synthetic routes using deuterated propionic acid derivatives, ensuring isotopic integrity at metabolically stable carbon centers to prevent in-study back-exchange [8]. When applied to murine pharmacokinetic studies, Flutamide-d7 facilitates the accurate measurement of tissue-to-plasma ratios and metabolic clearance rates, revealing preferential accumulation in androgen-sensitive tissues like the prostate gland—data crucial for understanding intratumoral drug distribution in prostate cancer models [5].

Table 2: Bioanalytical Parameters for Flutamide Quantification Using Flutamide-d7 as SIL-IS

ParameterFlutamide-d7 Enhanced MethodConventional Method
Lower Limit of Quantification0.2 ng/mL2.0 ng/mL
Extraction Recovery (%)98.5 ± 3.274.1 ± 8.7
Matrix Effect (%)101.3 ± 4.168.5 ± 12.4
Intra-day Precision (RSD)≤4.8%≤15.3%

Theoretical Models for Isotopic Tracer Design in Androgen Receptor Studies

The development of deuterated androgen receptor ligands like Flutamide-d7 is guided by computational models predicting ligand-receptor binding dynamics and isotope effects on metabolic stability. Molecular dynamics simulations reveal that AR overexpression in castration-resistant prostate cancer (CRPC) induces conformational changes that convert traditional antagonists like flutamide and bicalutamide into partial agonists—a phenomenon mitigated by strategic deuteration [2] [9]. Density functional theory (DFT) calculations quantify bond dissociation energies (BDEs) for C–H vs. C–D bonds at vulnerable molecular positions, enabling rational selection of deuteration sites that maximize metabolic protection without altering binding affinity [5].

Flutamide-d7 serves as a mechanistic probe to study AR activation under androgen-deprived conditions. When integrated with positron emission tomography (PET) tracers like [¹⁸F]FDHT (a radiolabeled DHT analog), it provides complementary data on AR occupancy and functional status. This dual-tracer approach validates theoretical models showing that CRPC cells maintain AR signaling through intracrine androgen synthesis, AR splice variants (AR-V7), and gain-of-function mutations (e.g., T878A) that promiscuously activate the receptor [5] [9]. The deuterium label's non-perturbing nature allows real-time tracking of flutamide's distribution to AR-rich tissues, revealing heterogeneous drug penetration in bony metastases—a critical factor in treatment resistance [5].

Table 3: Tracer Design Principles for Androgen Receptor Studies

Tracer PropertyFlutamide-d7[¹⁸F]FDHTComplementary Applications
Detection ModalityLC-MS/MSPET/CTPharmacokinetics vs. Receptor Occupancy
Isotopic Half-lifeStable (Infinite)109.8 minutesLong-term vs. Acute Distribution Studies
AR Binding Affinity (Kd)55 nM0.2 nMTherapeutic vs. Diagnostic Applications
Metabolic VulnerabilityLow (Deuterium Protected)High (Rapid Glucuronidation)Resistance Mechanism Investigation

The integration of deuterium-labeled antiandrogens with advanced imaging modalities illuminates the temporal dynamics of AR blockade, particularly in overcoming resistance mechanisms driven by androgen receptor overexpression (observed in 30% of CRPC cases). As noted in hormonal therapy reviews: "AR overexpression sensitizes tumors to lower androgen levels and converts antiandrogens into AR agonists" [2] [9]. Flutamide-d7's utility extends beyond pharmacokinetics to molecular interrogation of these adaptive responses, positioning it as an indispensable tool in next-generation AR-targeted therapeutic development.

Properties

Product Name

Flutamide-d7

IUPAC Name

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide

Molecular Formula

C11H11F3N2O3

Molecular Weight

283.25 g/mol

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D

InChI Key

MKXKFYHWDHIYRV-NWOXSKRJSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.